molecular formula C24H42 B14595222 1,2,4-Tris(3-methylpentyl)benzene CAS No. 61064-07-1

1,2,4-Tris(3-methylpentyl)benzene

Cat. No.: B14595222
CAS No.: 61064-07-1
M. Wt: 330.6 g/mol
InChI Key: FVLJLWXOWUZRSB-UHFFFAOYSA-N
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Description

The compound 1,2,4-Tris(3-methylpentyl)benzene is a tri-substituted benzene derivative featuring three 3-methylpentyl groups at the 1, 2, and 4 positions of the aromatic ring. Such alkyl-substituted benzenes are typically studied for their physicochemical properties, solvent capabilities, and applications in industrial formulations.

Properties

CAS No.

61064-07-1

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1,2,4-tris(3-methylpentyl)benzene

InChI

InChI=1S/C24H42/c1-7-19(4)10-13-22-14-17-23(15-11-20(5)8-2)24(18-22)16-12-21(6)9-3/h14,17-21H,7-13,15-16H2,1-6H3

InChI Key

FVLJLWXOWUZRSB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCC1=CC(=C(C=C1)CCC(C)CC)CCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Tris(3-methylpentyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then attacks the benzene ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2,4-Tris(3-methylpentyl)benzene can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Tris(3-methylpentyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) in sulfuric acid for sulfonation; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, sulfonic, and halogenated derivatives of 1,2,4-Tris(3-methylpentyl)benzene.

Scientific Research Applications

1,2,4-Tris(3-methylpentyl)benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, lubricants, and additives.

Mechanism of Action

The mechanism of action of 1,2,4-Tris(3-methylpentyl)benzene involves its interaction with molecular targets through its aromatic ring and alkyl substituents. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-donating effects of the alkyl groups. These interactions can influence the reactivity and stability of the compound, making it useful in different applications.

Comparison with Similar Compounds

Data Table: Physicochemical Properties of Selected Analogues

Property 1,2,4-Trimethylbenzene 1-Ethyl-2-methylbenzene 2-Ethylnaphthalene (1-Ethyloctyl)benzene
CAS RN 526-73-8 611-14-3 939-27-5 4621-36-7
Molecular Weight (g/mol) 120.19 120.19 156.22 216.36
Boiling Point (°C) 176 ~165–170 ~252 Not reported
EPA Regulatory ID N/A 77220 50254 52450376
Primary Use Solvent, fuel additive Petrochemical intermediate Dye synthesis Surfactant intermediate

Research Findings on Stability and Bioactivity

  • Alkyl benzenes like 1,2,4-Trimethylbenzene lack bioactive moieties but exhibit stability in industrial processes due to their nonpolar nature .

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